molecular formula C9H16Br2 B14397910 (1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane CAS No. 87716-93-6

(1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane

Cat. No.: B14397910
CAS No.: 87716-93-6
M. Wt: 284.03 g/mol
InChI Key: YPEODRJPUJXOCS-IUCAKERBSA-N
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Description

(1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with two bromine-containing groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane typically involves the bromination of cyclohexane derivatives. One common method is the radical bromination of 1-(2-ethyl)-2-(methyl)cyclohexane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would include rigorous purification steps to obtain the desired stereoisomer with high purity. Techniques such as distillation, recrystallization, and chromatography are commonly employed.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

    Elimination Reactions: Formation of alkenes.

    Reduction: Formation of cyclohexane derivatives without bromine substituents.

Scientific Research Applications

(1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound forms alkenes through the removal of

Properties

CAS No.

87716-93-6

Molecular Formula

C9H16Br2

Molecular Weight

284.03 g/mol

IUPAC Name

(1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane

InChI

InChI=1S/C9H16Br2/c10-6-5-8-3-1-2-4-9(8)7-11/h8-9H,1-7H2/t8-,9-/m0/s1

InChI Key

YPEODRJPUJXOCS-IUCAKERBSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CCBr)CBr

Canonical SMILES

C1CCC(C(C1)CCBr)CBr

Origin of Product

United States

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